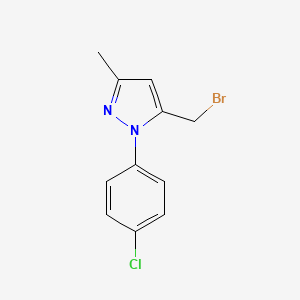
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-chlorobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromomethyl-3-(4-chlorophenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.
4-(Bromomethyl)-5-methyl-3-phenylisoxazole: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H10BrClN2 |
|---|---|
Molecular Weight |
285.57 g/mol |
IUPAC Name |
5-(bromomethyl)-1-(4-chlorophenyl)-3-methylpyrazole |
InChI |
InChI=1S/C11H10BrClN2/c1-8-6-11(7-12)15(14-8)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3 |
InChI Key |
PTBLURLQFFJTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CBr)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















